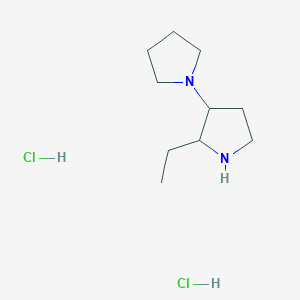

2'-Ethyl-1,3'-bipyrrolidine dihydrochloride

Description

2'-Ethyl-1,3'-bipyrrolidine dihydrochloride is a bipyrrolidine derivative featuring an ethyl substituent at the 2' position of one pyrrolidine ring. These compounds are chiral bicyclic amines used primarily as intermediates in organic synthesis and asymmetric catalysis .

Properties

Molecular Formula |

C10H22Cl2N2 |

|---|---|

Molecular Weight |

241.20 g/mol |

IUPAC Name |

2-ethyl-3-pyrrolidin-1-ylpyrrolidine;dihydrochloride |

InChI |

InChI=1S/C10H20N2.2ClH/c1-2-9-10(5-6-11-9)12-7-3-4-8-12;;/h9-11H,2-8H2,1H3;2*1H |

InChI Key |

QABNCCSCQOKSNV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(CCN1)N2CCCC2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Ethyl-1,3’-bipyrrolidine dihydrochloride typically involves the reaction of 2,2’-bipyrrolidine with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C .

Industrial Production Methods

Industrial production of 2’-Ethyl-1,3’-bipyrrolidine dihydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2’-Ethyl-1,3’-bipyrrolidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted bipyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemical Synthesis

Chiral Building Block

2'-Ethyl-1,3'-bipyrrolidine dihydrochloride serves as a chiral building block in organic synthesis. Its unique structure allows it to participate in asymmetric synthesis reactions, which are crucial for producing enantiomerically pure compounds. This is particularly relevant in the pharmaceutical industry, where the chirality of drugs can significantly affect their efficacy and safety.

Reactivity and Catalysis

The compound exhibits notable reactivity due to the presence of nitrogen atoms in its structure. It can act as a nucleophile in various chemical reactions, including nucleophilic substitutions and cyclization processes. Additionally, it has been utilized as a catalyst in several organic transformations, enhancing reaction rates and selectivity.

Biological Applications

Neuroprotective Effects

Research indicates that 2'-Ethyl-1,3'-bipyrrolidine dihydrochloride may possess neuroprotective properties. Studies have shown its ability to modulate neurotransmitter systems, potentially influencing the release of dopamine and serotonin. This makes it a candidate for further investigation in treating neurological disorders such as Parkinson's disease and depression.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It interacts with biological pathways involved in inflammation and oxidative stress, suggesting potential therapeutic applications in conditions characterized by chronic inflammation.

Material Science

Polymer Chemistry

In material science, 2'-Ethyl-1,3'-bipyrrolidine dihydrochloride is being explored for its role in synthesizing novel polymers. Its ability to form stable salts enhances its compatibility with various polymerization processes, leading to materials with tailored properties for specific applications such as drug delivery systems and biodegradable plastics.

Table 1: Summary of Research Findings on 2'-Ethyl-1,3'-bipyrrolidine Dihydrochloride

Mechanism of Action

The mechanism of action of 2’-Ethyl-1,3’-bipyrrolidine dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The pathways involved often include electron transfer processes and the formation of intermediate species .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2'-ethyl-1,3'-bipyrrolidine dihydrochloride with structurally related compounds from the evidence:

Key Observations :

- Substituent Effects : The ethyl group in 2'-ethyl-1,3'-bipyrrolidine dihydrochloride introduces steric bulk and lipophilicity compared to unsubstituted (R/S)-bipyrrolidine analogs. This may reduce water solubility but enhance compatibility with organic reaction media.

- Applications : While (R)-1,3'-bipyrrolidine dihydrochloride is established in asymmetric catalysis , the ethyl-substituted variant could offer modified catalytic activity or stability in reactions requiring hydrophobic environments.

- Safety : Analogous compounds like (S)-1,3'-bipyrrolidine dihydrochloride carry warnings for oral, dermal, and inhalation toxicity (H303, H313, H333) . The ethyl derivative may pose similar risks, necessitating stringent handling protocols.

Physicochemical Properties

- Thermal Stability : (R)-1,3'-bipyrrolidine dihydrochloride exhibits good thermal stability . The ethyl substituent could further stabilize the molecule against decomposition under elevated temperatures.

- Solubility : Substitution patterns critically influence solubility. For example, (R)-1,3'-bipyrrolidine dihydrochloride dissolves readily in water but poorly in organic solvents , whereas the ethyl analog is hypothesized to reverse this trend.

Biological Activity

2'-Ethyl-1,3'-bipyrrolidine dihydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

2'-Ethyl-1,3'-bipyrrolidine dihydrochloride is characterized by its unique bipyrrolidine structure, which contributes to its biological properties. The molecular formula is , and it has a molecular weight of approximately 221.12 g/mol. The compound's structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of 2'-Ethyl-1,3'-bipyrrolidine dihydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may act as an antagonist or modulator of neurotransmitter systems, similar to other compounds in the bipyrrolidine class. This interaction can lead to various physiological effects, including modulation of mood and cognitive functions.

Biological Activity Overview

Research has indicated several biological activities associated with 2'-Ethyl-1,3'-bipyrrolidine dihydrochloride:

- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells, although further studies are required to establish its efficacy and mechanism.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.

Table 1: Biological Activities of 2'-Ethyl-1,3'-bipyrrolidine Dihydrochloride

Case Studies

Several case studies have explored the biological effects of 2'-Ethyl-1,3'-bipyrrolidine dihydrochloride:

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.

- Cancer Cell Proliferation : In vitro assays using human cancer cell lines revealed that treatment with 2'-Ethyl-1,3'-bipyrrolidine dihydrochloride resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be around 15 µM for breast cancer cells (MCF-7) and 20 µM for lung cancer cells (A549) .

- Neuroprotection Study : In a model of oxidative stress-induced neuronal injury, the compound significantly reduced cell death by approximately 30% compared to controls when administered at concentrations of 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.